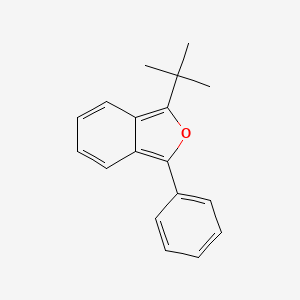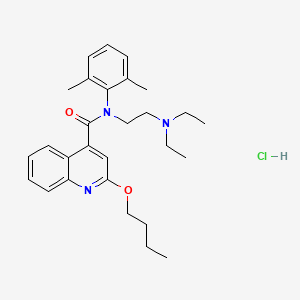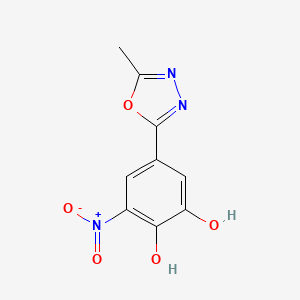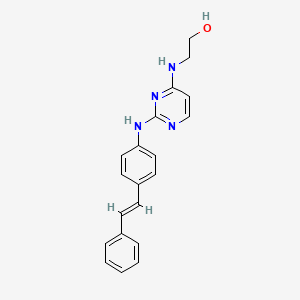![molecular formula C14H21NO2 B12905644 [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol CAS No. 54045-89-5](/img/no-structure.png)
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol: is a chemical compound that belongs to the class of oxazolidines. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The phenylbutan-2-yl group attached to the oxazolidine ring adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol typically involves the reaction of an appropriate phenylbutan-2-yl precursor with an oxazolidine derivative. One common method is the condensation reaction between 4-phenylbutan-2-one and an oxazolidine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.
化学反応の分析
Types of Reactions
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidine ring can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol: has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazolidine ring can act as a pharmacophore, binding to specific molecular targets and influencing biochemical pathways.
類似化合物との比較
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol: can be compared with other oxazolidine derivatives and phenylbutan-2-yl compounds. Similar compounds include:
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]amine: Similar structure but with an amine group instead of a hydroxyl group.
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]ketone: Similar structure but with a carbonyl group instead of a hydroxyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity.
特性
| 54045-89-5 | |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
[3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-12(15-9-14(10-16)17-11-15)7-8-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
InChIキー |
SCIFJXLQWHZETL-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)N2CC(OC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)


